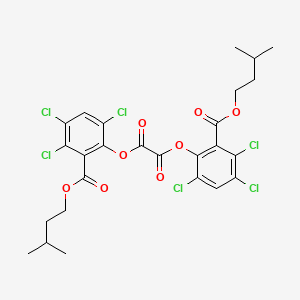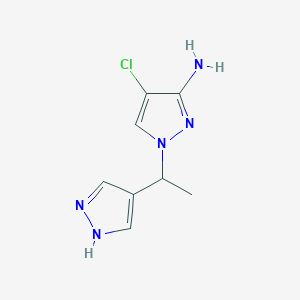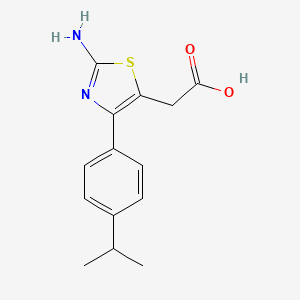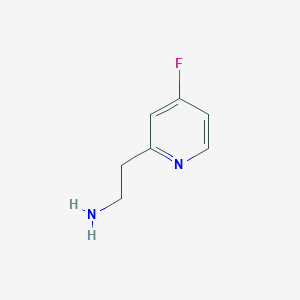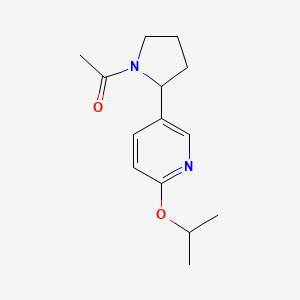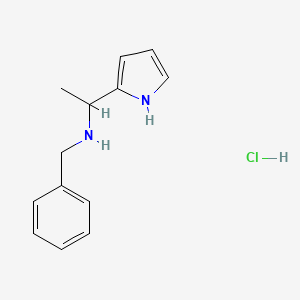
1-Mesityl-2-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Mesityl-2-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) and a phenyl group attached to the imidazole ring. The unique structure of this compound imparts it with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Mesityl-2-phenyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and compatibility with various functional groups . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate, which allows for the efficient synthesis of substituted imidazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Mesityl-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Scientific Research Applications
1-Mesityl-2-phenyl-1H-imidazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Mesityl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
1-Mesityl-2-phenyl-1H-imidazole can be compared with other similar compounds, such as:
1-Phenylimidazole: Lacks the mesityl group, resulting in different chemical and physical properties.
2-Phenylimidazole: Similar structure but with the phenyl group at a different position, leading to variations in reactivity and applications.
1-Mesitylimidazole: Contains the mesityl group but lacks the phenyl group, affecting its overall properties and uses.
The uniqueness of this compound lies in its combination of the mesityl and phenyl groups, which imparts it with distinct characteristics and a wide range of applications.
Properties
Molecular Formula |
C18H18N2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-phenyl-1-(2,4,6-trimethylphenyl)imidazole |
InChI |
InChI=1S/C18H18N2/c1-13-11-14(2)17(15(3)12-13)20-10-9-19-18(20)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI Key |
SVMLCUAJPNVRRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


